N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine
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Overview
Description
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylmethanol, undergoes bromination to introduce the bromo group at the 3-position of the phenyl ring.
Cyclopropanation: The brominated compound is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Amination: Finally, the cyclopropanated compound is treated with an amine source to introduce the cyclopropanamine group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can lead to the formation of bromoalkanes or other reduced derivatives.
Substitution Products: Substitution reactions can produce cyanides, amines, or other substituted derivatives.
Scientific Research Applications
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups can influence the binding affinity and selectivity of the compound towards enzymes or receptors. The cyclopropanamine moiety may play a role in the compound's stability and reactivity.
Comparison with Similar Compounds
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine: is structurally similar to other bromo-substituted phenyl compounds and cyclopropanamines.
This compound: differs from these compounds in the presence of the methoxy group, which can affect its chemical properties and biological activity.
Uniqueness: The unique combination of bromo, methoxy, and cyclopropanamine groups in this compound provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a phenyl group that contains both a bromine and a methoxy substituent. This unique structure may confer specific interactions with biological targets, enhancing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C12H14BrN |
Molecular Weight | 252.15 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound has been shown to modulate signaling pathways, which can lead to diverse biological effects such as anti-inflammatory and anticancer activities.
- Receptor Binding : The bromine atom enhances the compound's binding affinity to certain receptors, potentially increasing its efficacy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, making it a candidate for therapeutic development.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with cyclopropane moieties can effectively inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It is believed that the methoxy group contributes to the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Study on Anticancer Efficacy :
- Anti-inflammatory Research :
- Another study highlighted the anti-inflammatory effects of cyclopropanamine derivatives in a mouse model of acute inflammation. The results indicated that treatment with these compounds led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha .
Properties
IUPAC Name |
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-8(3-2-4-10(11)12)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEQEXBEPJMSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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